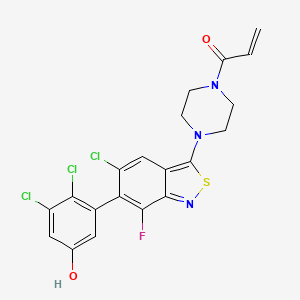
KRAS inhibitor-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS inhibitor-14 is a small molecule compound designed to inhibit the activity of the KRAS protein, a small GTPase that plays a crucial role in cell signaling pathways regulating cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, making KRAS a significant target for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-14 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s binding affinity and selectivity for KRAS .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring the process is cost-effective and yields high-purity product. This often requires optimization of reaction conditions, purification methods, and quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions
KRAS inhibitor-14 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with specific modifications that can enhance or alter its biological activity .
科学的研究の応用
KRAS inhibitor-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cell signaling pathways and cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers with KRAS mutations, such as pancreatic, colorectal, and non-small cell lung cancers.
Industry: Utilized in the development of new KRAS-targeted therapies and drug discovery programs
作用機序
KRAS inhibitor-14 exerts its effects by binding to the KRAS protein near the switch regions, impeding its interaction with effector proteins like Raf. This inhibition reduces both intrinsic and SOS-mediated nucleotide exchange rates, thereby blocking signal transduction through the MAPK pathway. As a result, this compound inhibits the growth of cancer cells harboring mutant KRAS .
類似化合物との比較
Similar Compounds
Similar compounds to KRAS inhibitor-14 include:
ACA-14: A small molecule ligand that binds to KRAS and inhibits its interaction with binding partners.
Sotorasib: A covalent inhibitor targeting KRAS(G12C) mutations.
Adagrasib: Another covalent inhibitor targeting KRAS(G12C) mutations.
Uniqueness
This compound is unique in its ability to simultaneously inhibit nucleotide exchange activity and effector engagement, making it a broad-acting inhibitor that targets multiple KRAS mutants. This dual mechanism of action sets it apart from other KRAS inhibitors that typically target a single KRAS isoform or mutation .
特性
分子式 |
C20H15Cl3FN3O2S |
|---|---|
分子量 |
486.8 g/mol |
IUPAC名 |
1-[4-[5-chloro-6-(2,3-dichloro-5-hydroxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C20H15Cl3FN3O2S/c1-2-15(29)26-3-5-27(6-4-26)20-12-9-13(21)16(18(24)19(12)25-30-20)11-7-10(28)8-14(22)17(11)23/h2,7-9,28H,1,3-6H2 |
InChIキー |
ZCRFSHDFEGWLDB-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C(=CC(=C4)O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



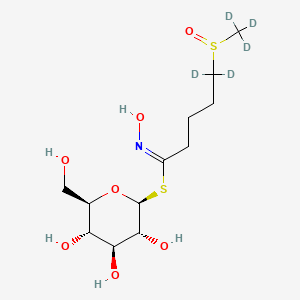
![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)

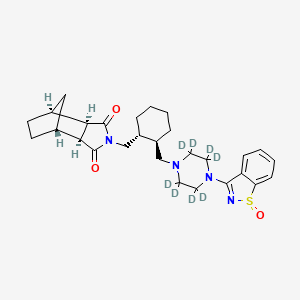

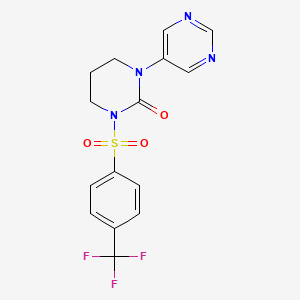
![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
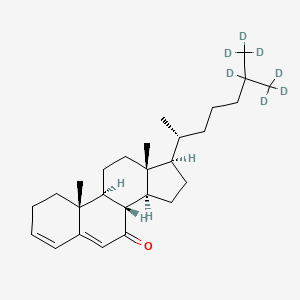
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
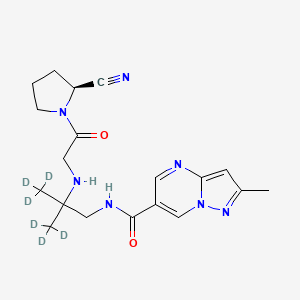

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)

